Tert-butyl 5-amino-2,3-dimethylbenzoate

Description

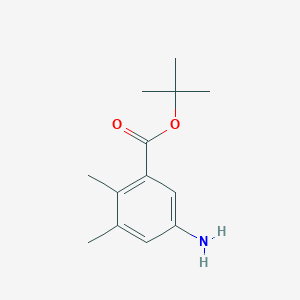

Tert-butyl 5-amino-2,3-dimethylbenzoate is an aromatic ester featuring a benzoate core substituted with amino and methyl groups at positions 5, 2, and 3, respectively, and a tert-butyl ester moiety. While detailed pharmacological or synthetic data for this specific compound are scarce in the provided evidence, its structural analogs and derivatives have been extensively studied for diverse biological activities, including immunomodulatory, antiviral, and anti-inflammatory effects .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 5-amino-2,3-dimethylbenzoate |

InChI |

InChI=1S/C13H19NO2/c1-8-6-10(14)7-11(9(8)2)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3 |

InChI Key |

WHIQRSHTMFKYAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2,3-dimethylbenzoate typically involves the esterification of 5-amino-2,3-dimethylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 5-amino-2,3-dimethylbenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are typically employed.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted benzene derivatives with functional groups like nitro, sulfonic acid, or halogens.

Scientific Research Applications

Chemistry: Tert-butyl 5-amino-2,3-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of esterified amino acids on cellular processes. It may also be employed in the development of new biochemical assays.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

5-Amino-2,3-dihydrophthalazine-1,4-dione Sodium Salt

Structural Differences :

- Core Structure : A phthalazine-dione backbone with a sodium salt at position 1,4, contrasting with the benzoate ester structure of the target compound.

- Functional Groups: Contains two ketone groups and an amino group, differing from the tert-butyl ester and methyl substituents in the benzoate derivative.

5-Amino-2-methyloxazole-4-carboxylate

Structural Differences :

- Core Structure : An oxazole ring with methyl and carboxylate substituents, distinct from the benzoate backbone.

- Functional Groups : Carboxylate group at position 4 and methyl at position 2, lacking the tert-butyl ester.

Tert-butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate

Structural Differences :

- Core Structure : A benzo[d]isoxazole ring fused with a methylcarbamate group and tert-butyl ester.

- Functional Groups : Combines carbamate and isoxazole moieties, differing from the simpler ester in the target compound.

Physical Properties :

Key Findings and Limitations

- Safety Profiles : While the oxazole derivative requires stringent safety protocols, data gaps for the tert-butyl benzoate limit direct comparisons .

- Structural Complexity : Carbamate and heterocyclic analogs exhibit higher molecular complexity, which may influence their biological activity or synthetic feasibility compared to the simpler benzoate ester .

Biological Activity

Tert-butyl 5-amino-2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₃H₁₉NO₂. It is a derivative of benzoic acid, characterized by a tert-butyl group and an amino group attached to a benzene ring that also contains two methyl substituents. This unique structural arrangement contributes to its diverse reactivity and potential applications in pharmaceuticals and organic synthesis.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the esterification of 5-amino-2,3-dimethylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. Standard conditions include refluxing the reaction mixture to ensure complete esterification. The following table summarizes the structural features and uniqueness of related compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Tert-butyl 4-aminobenzoate | Amino group at the para position | Different reactivity due to amino positioning |

| Tert-butyl 3,5-dimethylbenzoate | Lacks amino group; only dimethyl substitutions | Less versatile in synthetic applications |

| Tert-butyl 2-amino-3-methylbenzoate | Amino group at the ortho position | Variation in reactivity compared to this compound |

| Isopropyl 3-amino-4-methylbenzoate | Similar amine functionality but different substituents | Different steric effects due to substituent size |

Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the amino group allows for potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For instance, derivatives with amino groups have been investigated for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds featuring amino groups are known to interact with DNA and RNA, potentially inhibiting cancer cell proliferation. Research has indicated that such compounds may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural characteristics of this compound may enhance its efficacy in modulating inflammatory responses.

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial activity of tert-butyl derivatives against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

- Cancer Cell Line Research : Another study focused on the effects of similar compounds on human cancer cell lines. It was found that these compounds could reduce cell viability significantly and induce apoptosis in a dose-dependent manner.

- Inflammation Model : In vivo studies using animal models demonstrated that treatment with tert-butyl derivatives led to a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.